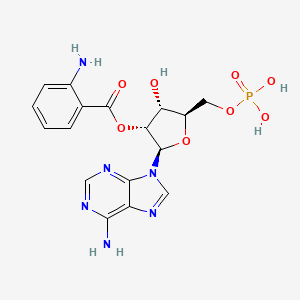

2'-O-Anthraniloyl AMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-O-Anthraniloyl AMP, also known as this compound, is a useful research compound. Its molecular formula is C17H19N6O8P and its molecular weight is 466.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

Kinetic Analysis of Cyclic Nucleotide Phosphodiesterases

One primary application of 2'-O-Anthraniloyl AMP is in the study of cyclic nucleotide phosphodiesterases (PDEs). In a notable study, researchers utilized this compound to estimate kinetic parameters such as Km and Vmax for the hydrolysis of 2'-O-Anthraniloyl cAMP by purified and crude PDE preparations from bovine brain tissue. The selective adsorption of this compound onto DEAE-Sephadex facilitated the quantification of enzyme activity, allowing for the detection of concentrations as low as 0.1 nmol .

Table 1: Kinetic Parameters of Cyclic Nucleotide Phosphodiesterases

| Enzyme Source | Km (µM) | Vmax (nmol/min) | Substrate Used |

|---|---|---|---|

| Bovine Brain PDE | Varies | Varies | 2'-O-Anthraniloyl cAMP |

| Crude PDE Preparations | Varies | Varies | 2'-O-Anthraniloyl cAMP |

RNA Research

Chemical Modifications for Enhanced mRNA Stability

This compound has been explored for its potential to modify RNA structures, particularly at the 2'-hydroxyl position. This modification can enhance the stability and translational efficiency of mRNA molecules. Research indicates that acylation at this position can improve binding affinity to translation initiation factors, thereby increasing protein expression levels in cellular systems .

Case Study: mRNA Capping and Stability

In a study examining mRNA modifications, it was found that mRNAs capped with this compound exhibited significantly improved resistance to decapping by Dcp2 enzymes compared to unmodified mRNAs. This resulted in a threefold increase in protein production in human dendritic cells following intranodal RNA immunization .

Therapeutic Applications

Potential in RNA Vaccine Development

The unique properties of this compound make it a candidate for use in RNA vaccines. Its ability to enhance mRNA stability and translation efficiency is crucial for developing effective vaccines. For instance, modified mRNAs incorporating this compound have shown promise in eliciting strong immune responses in preclinical models, suggesting its potential utility in future vaccine formulations .

Chemical Properties and Reactivity

Reactivity Studies

The chemical reactivity of this compound has been characterized through various studies, highlighting its utility in selective acylation reactions. The acylation of the 2'-OH group is facilitated by the presence of neighboring functional groups that enhance its electrophilic character, making it suitable for targeted modifications in nucleic acid chemistry .

Eigenschaften

Molekularformel |

C17H19N6O8P |

|---|---|

Molekulargewicht |

466.3 g/mol |

IUPAC-Name |

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-yl] 2-aminobenzoate |

InChI |

InChI=1S/C17H19N6O8P/c18-9-4-2-1-3-8(9)17(25)31-13-12(24)10(5-29-32(26,27)28)30-16(13)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

SVECXPKOHPSQAS-XNIJJKJLSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)COP(=O)(O)O)O)N |

Synonyme |

2'-O-(2-aminobenzoyl)adenosine 5'-(dihydrogen phosphate) 2'-O-anthraniloyl adenosine monophosphate 2'-O-anthraniloyl AMP ANT-AMP anthraniloyl-2'-AMP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.